

Application Note: Spectrophotometric Analysis of Saffron Powder Quality

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: SAFFRON POWDER

Cat. No.: B576308

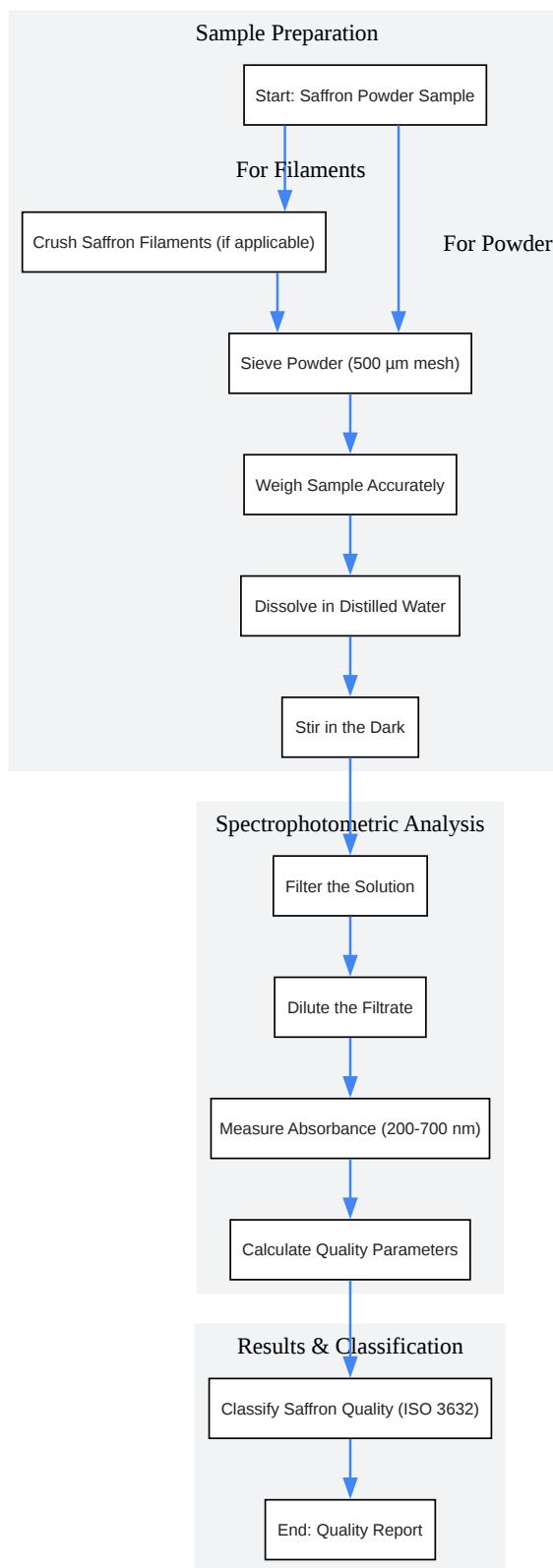
[Get Quote](#)

Introduction

Saffron, derived from the dried stigmas of *Crocus sativus* L., is the world's most expensive spice by weight. Its high market value makes it a target for adulteration and fraud. Therefore, robust analytical methods are crucial to ensure its quality and authenticity. This application note provides a detailed protocol for the spectrophotometric analysis of **saffron powder**, a widely used and internationally recognized method for quality control.

The quality of saffron is primarily determined by the concentration of three key chemical compounds: crocin, picrocrocin, and safranal. Crocin is responsible for saffron's characteristic deep red color, picrocrocin contributes to its bitter taste, and safranal is the primary component of its aroma.^{[1][2][3][4][5]} Ultraviolet-Visible (UV-Vis) spectrophotometry is a reliable and efficient technique for quantifying these compounds by measuring the absorbance of a saffron solution at specific wavelengths.^{[1][3][6][7]}

This method is standardized by the International Organization for Standardization (ISO) under the ISO 3632 standard, which provides a framework for classifying saffron into different quality categories.^{[1][6][8][9][10]}


Principle

The spectrophotometric method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light passing through the solution. By measuring the absorbance of an aqueous

extract of **saffron powder** at the maximum absorption wavelengths for crocin (around 440 nm), picrocrocin (around 257 nm), and safranal (around 330 nm), the coloring power, bitterness, and aroma can be determined, respectively.[3][6][9][11]

Experimental Workflow

The following diagram illustrates the general workflow for the spectrophotometric analysis of **saffron powder** quality.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for saffron quality analysis.

Protocols

Sample Preparation

- Crushing and Sieving: If starting with saffron filaments, crush them using a mortar and pestle until the powder can pass through a 500 μm pore size mesh sieve.[1] For **saffron powder**, ensure it is fine and homogenous.
- Weighing: Accurately weigh approximately 500 mg of the prepared **saffron powder** into a 1000 mL volumetric flask.[12]
- Dissolution: Add approximately 900 mL of distilled water to the volumetric flask.
- Extraction: Stir the solution with a magnetic stirrer for 1 hour, ensuring the flask is protected from light (e.g., by wrapping it in aluminum foil).[1][12]
- Final Volume: After stirring, bring the solution to the 1000 mL mark with distilled water and mix thoroughly.

Spectrophotometric Measurement

- Filtration: Filter a portion of the saffron solution through a cellulose acetate filter with a pore size of 0.45 μm to obtain a clear solution.[12]
- Dilution: Transfer 20 mL of the clear filtrate into a 200 mL volumetric flask and dilute to the mark with distilled water.[12] This creates a 1:10 dilution of the initial extract.
- Spectrophotometer Setup:
 - Turn on the UV-Vis spectrophotometer and allow it to warm up as per the manufacturer's instructions.
 - Set the wavelength range to scan from 200 nm to 700 nm.
 - Use a 10 mm quartz cuvette for all measurements.
 - Use distilled water as the blank to zero the instrument.[1]
- Absorbance Measurement:

- Rinse the cuvette with the diluted saffron extract, then fill it.
- Place the cuvette in the spectrophotometer and record the absorbance spectrum.
- Specifically, record the absorbance values at the maximum peaks around 440 nm (for crocin), 257 nm (for picrocrocin), and 330 nm (for safranal).[9][12]

Determination of Moisture and Volatile Matter

For accurate calculations on a dry matter basis, the moisture and volatile content of the **saffron powder** must be determined.

- Weighing: Accurately weigh approximately 2.5 g of the saffron sample into a pre-weighed dish.[1]
- Drying: Place the dish in an oven maintained at 103 ± 2 °C for 16 hours.[1][12]
- Cooling and Re-weighing: After drying, cool the sample in a desiccator to room temperature and re-weigh it.
- Calculation: The moisture and volatile matter content (wMV) is calculated as a percentage of the initial sample weight.

Data Presentation and Calculations

The quality of saffron is expressed in terms of its coloring power (E1%1cm at 440 nm), bitterness (E1%1cm at 257 nm), and aroma (E1%1cm at 330 nm) on a dry matter basis.

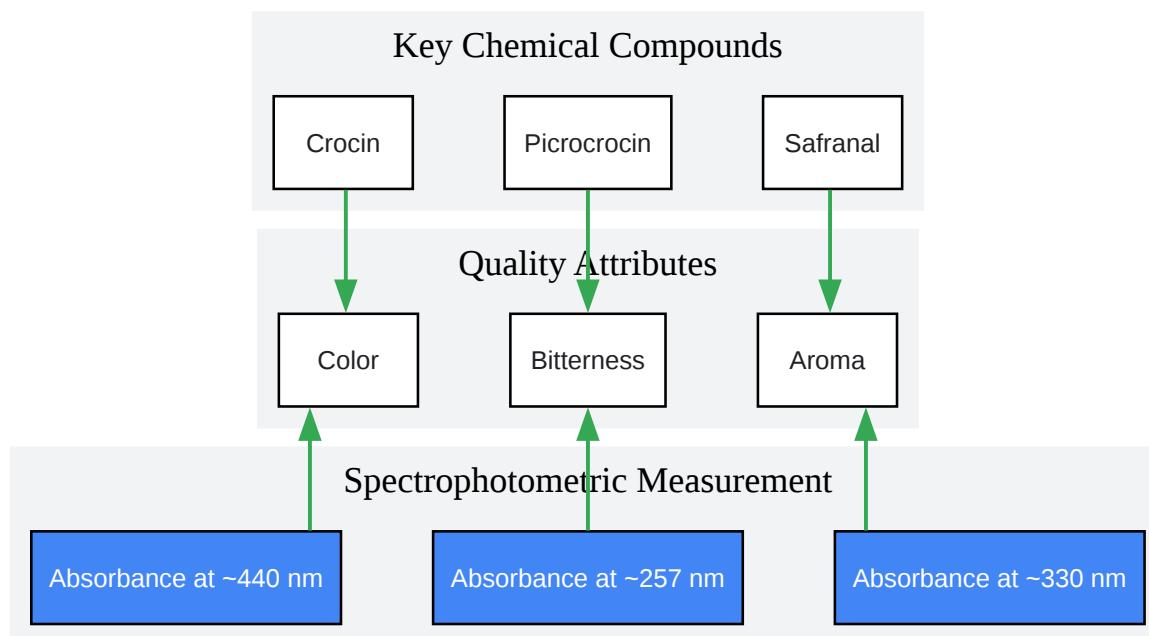
The specific absorbance (E1%1cm) is calculated using the following formula:

$$E1\%1cm = (D \times 10000) / (m \times (100 - H))$$

Where:

- D is the absorbance at the specific wavelength (440 nm, 257 nm, or 330 nm).
- m is the mass of the saffron sample in grams.
- H is the moisture and volatile matter content of the sample as a percentage.[11]

Saffron Quality Classification (ISO 3632)


The calculated specific absorbance values are used to classify the saffron into one of four categories according to the ISO 3632 standard.

Category	Coloring Power (E1%1cm at 440 nm)	Bitterness (E1%1cm at 257 nm)	Aroma (E1%1cm at 330 nm)
I (Extra Class)	> 200	> 70	20 - 50
II	170 - 200	> 55	20 - 50
III	120 - 170	> 40	20 - 50
IV	80 - 120	> 30	20 - 50

Table based on data from ISO 3632 standards.[\[1\]](#)[\[11\]](#)

Signaling Pathway and Logical Relationships

The following diagram illustrates the relationship between the key chemical components of saffron and their corresponding quality attributes as measured by spectrophotometry.

[Click to download full resolution via product page](#)

Caption: Saffron compounds and their spectrophotometric analysis.

Conclusion

Spectrophotometric analysis based on the ISO 3632 standard is a fundamental and reliable method for the quality assessment of **saffron powder**. It provides a quantitative measure of the key compounds responsible for saffron's color, taste, and aroma, enabling accurate classification and helping to prevent food fraud. This application note provides a comprehensive protocol for researchers, scientists, and drug development professionals to implement this essential quality control procedure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. lcms.cz [lcms.cz]
- 2. nature4science.com [nature4science.com]
- 3. wasatchphotonics.com [wasatchphotonics.com]
- 4. Evaluation of storage time effect on saffron chemical profile using gas chromatography and spectrophotometry techniques coupled with chemometrics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An overview of analytical methods employed for quality assessment of *Crocus sativus* (saffron) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wasatchphotonics.com [wasatchphotonics.com]
- 7. contractlaboratory.com [contractlaboratory.com]
- 8. Use Of ISO 3632 To Measure Saffron Quality - The Official Website Of Sunland [sunlandsaffron.com]
- 9. canadacerts.ca [canadacerts.ca]
- 10. zafferanoemiliano.com [zafferanoemiliano.com]

- 11. rsc.org [rsc.org]
- 12. View of Quantitative Estimation of Saffron Components by Using HPLC an Approach for The Determination of Saffron Quality [agrifoodscience.com]
- To cite this document: BenchChem. [Application Note: Spectrophotometric Analysis of Saffron Powder Quality]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b576308#spectrophotometric-analysis-of-saffron-powder-quality>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com